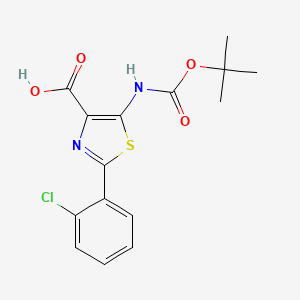

5-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)thiazole-4-carboxylic acid

Description

5-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)thiazole-4-carboxylic acid is a 1,3-thiazole derivative featuring:

- A 2-chlorophenyl group at position 2, contributing steric bulk and moderate electron-withdrawing effects.

- A carboxylic acid at position 4, enabling hydrogen bonding and ionic interactions.

- A Boc-protected amino group at position 5, enhancing solubility and stability during synthetic processes.

Thiazole-based compounds are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design. This compound’s unique substitution pattern distinguishes it from analogs, warranting a detailed structural and functional comparison.

Properties

Molecular Formula |

C15H15ClN2O4S |

|---|---|

Molecular Weight |

354.8 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C15H15ClN2O4S/c1-15(2,3)22-14(21)18-12-10(13(19)20)17-11(23-12)8-6-4-5-7-9(8)16/h4-7H,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

ICIQGZMMIAJWHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Biological Activity

5-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving thiazole derivatives. The tert-butoxycarbonyl (Boc) group serves as a protective group during the synthesis, allowing for selective functionalization. The final structure is characterized by the presence of a thiazole ring, a carboxylic acid moiety, and a chlorophenyl substituent, which are crucial for its biological activity.

Antitumor Properties

Research indicates that thiazole derivatives exhibit significant antitumor activity. A study on related compounds showed that certain thiazole derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against human K563 leukemia cells, suggesting strong anticancer potential .

Table 1: Antiproliferative Activity of Related Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6d | K563 (Leukemia) | < 1.0 | |

| 6d | MDA-MB 231 (Breast) | 20.2 | |

| 6d | HT-29 (Colon) | 21.6 |

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some thiazole derivatives have been shown to inhibit protein kinases involved in tumor growth and metastasis. The pyrimidin-4-ylamino core has been identified as critical for this activity, particularly in non-leukemia cell lines .

Case Studies

- In Vitro Studies : A series of experiments evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. Notably, compounds with structural similarities to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

- In Vivo Efficacy : In animal models, certain thiazole derivatives were tested for their ability to inhibit tumor growth. Results indicated significant reductions in tumor size compared to control groups, demonstrating the potential for these compounds in clinical applications.

Comparison with Similar Compounds

Structural Variations in Thiazole Derivatives

Key structural differences among analogs include substituent positions, electronic effects, and functional group modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiazole-Carboxylic Acid Derivatives

Key Observations

a) Substituent Electronic Effects

- Chlorine vs. Fluorine : The 2-chlorophenyl group in the target compound provides moderate electron withdrawal and hydrophobic interactions compared to the 2,6-difluorophenyl group in , which offers higher electronegativity but reduced steric bulk.

- Boc Protection : The Boc group at position 5 in the target compound improves solubility and synthetic stability, unlike analogs lacking this protection (e.g., ).

b) Steric and Geometric Considerations

- 1,3-Thiazole vs. 1,2-Thiazole : The target compound’s 1,3-thiazole scaffold (vs. 1,2-thiazole in ) ensures optimal spatial alignment for interactions in biological systems.

c) Functional Group Impact

- Carboxylic Acid Position: The carboxylic acid at position 4 (target) vs.

- Sulfonamide vs. Boc-Amino: The sulfonamide in introduces stronger electron withdrawal and hydrogen-bond acceptor capacity compared to the Boc-protected amino group.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what critical parameters influence reaction yields?

The synthesis typically involves multi-step reactions, starting with a thiazole core functionalized with a Boc-protected amino group and a 2-chlorophenyl substituent. A common approach includes:

- Step 1 : Condensation of a tert-butoxycarbonyl (Boc) derivative (e.g., Boc chloride) with a thiazole-4-carboxylic acid precursor under basic conditions (e.g., triethylamine) in anhydrous solvents like THF or DCM .

- Step 2 : Introduction of the 2-chlorophenyl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts or controlled pH/temperature .

- Critical parameters : Reaction temperature (40–50°C for optimal Boc protection ), solvent purity, and stoichiometric ratios of reagents to avoid side products like de-esterified intermediates .

Q. Which spectroscopic methods are most effective for structural confirmation?

- 1H/13C NMR : Essential for verifying Boc group integrity (e.g., tert-butyl protons at δ ~1.4 ppm) and thiazole ring substitution patterns .

- ESI-MS : Validates molecular weight, particularly for intermediates prone to hydrolysis (e.g., ester-to-acid conversion) .

- X-ray crystallography : Resolves ambiguities in stereochemistry or regioselectivity, as demonstrated in related thiazole-carboxylic acid derivatives .

Q. What are the typical biological targets explored for this compound?

Thiazole derivatives are frequently investigated for antimicrobial or antiparasitic activity. For example, analogs of this compound have shown antiplasmodial activity via inhibition of parasite-specific enzymes (e.g., PfDHODH) . Biological assays should include cytotoxicity controls to differentiate target-specific effects from general toxicity .

Advanced Research Questions

Q. How can the Boc-protection step be optimized to minimize side reactions?

- Solvent choice : Use anhydrous THF or DCM to prevent hydrolysis of Boc intermediates .

- Base selection : Replace hygroscopic bases (e.g., NaHCO3) with non-nucleophilic alternatives like DMAP to reduce ester cleavage .

- Temperature control : Maintain reactions at 0–5°C during Boc introduction to suppress competing acylation of the thiazole nitrogen .

Q. How should researchers address contradictions in biological activity data across studies?

- Purity validation : Use HPLC (≥95% purity) to rule out impurities as confounding factors .

- Assay standardization : Compare results under consistent conditions (e.g., pH, incubation time) and include positive controls (e.g., chloroquine for antiplasmodial assays) .

- Structural analogs : Test derivatives to isolate the impact of the 2-chlorophenyl or Boc groups on activity .

Q. What strategies improve regioselectivity during thiazole ring formation?

- Precursor functionalization : Use electron-withdrawing groups (e.g., nitro) on the thiazole precursor to direct substitution to the 4-position .

- Catalyst optimization : Employ Pd(OAc)2 with SPhos ligand for Suzuki couplings to enhance aryl-thiazole bond formation .

Q. How can computational chemistry predict binding modes or reactivity?

- Molecular docking : Use crystal structures of target proteins (e.g., PfDHODH PDB: 3I68) to model interactions with the thiazole core and chlorophenyl group .

- DFT calculations : Analyze Fukui indices to identify electrophilic/nucleophilic sites on the molecule, guiding derivatization for improved reactivity .

Methodological Challenges & Solutions

Q. How to validate purity and stability under varying storage conditions?

- Stability testing : Store the compound at –20°C in desiccated vials; monitor degradation via weekly HPLC checks (look for peaks at Rt ±0.5 min of main product) .

- Accelerated degradation : Expose to 40°C/75% RH for 48 hours to simulate long-term instability; correlate results with NMR to identify hydrolyzed products (e.g., free amine from Boc deprotection) .

Q. What are the scalability challenges in synthesis, and how to mitigate them?

- Purification bottlenecks : Replace column chromatography with pH-dependent crystallization (e.g., acidify to pH 2–3 to precipitate the carboxylic acid form) .

- Exothermic reactions : Use jacketed reactors with controlled cooling during Boc deprotection (TFA additions) to prevent thermal decomposition .

Q. How to design derivatives for SAR studies without destabilizing the thiazole core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.